Beta-Amyloid peptides are generated from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The resulting fragments can vary in length, with Beta-Amyloid (13-28) being one of the shorter variants that still retains significant biological activity. Research indicates that this peptide can influence neuronal health and contribute to the pathophysiology of Alzheimer’s disease by promoting oligomerization and fibrillation processes in the brain .
Beta-Amyloid (13-28) falls under the classification of neurotoxic peptides, specifically those implicated in neurodegenerative diseases. It is categorized as an amyloidogenic peptide due to its ability to aggregate into insoluble fibrils, which are characteristic of amyloid plaques found in Alzheimer’s disease patients.
The synthesis of Beta-Amyloid (13-28) can be accomplished through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This technique enables precise control over the sequence and purity of the synthesized peptide.
Beta-Amyloid (13-28) has a relatively simple structure consisting of 16 amino acids. The sequence includes critical residues that influence its ability to aggregate and interact with other proteins. The molecular structure typically adopts a beta-sheet conformation, which is essential for its aggregation properties.
Beta-Amyloid (13-28) undergoes several critical reactions that contribute to its aggregation:
The kinetics of these reactions can be studied using techniques such as circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into conformational changes during aggregation.
The mechanism by which Beta-Amyloid (13-28) exerts its effects involves several steps:
Studies indicate that even low concentrations of this peptide can significantly impair synaptic function and contribute to cognitive decline in Alzheimer's disease models .
Relevant data from studies have shown that modifications in pH and ionic strength can significantly affect its aggregation behavior .
Beta-Amyloid (13-28) serves several important roles in scientific research:
The Aβ(13-28) fragment encompasses the central hydrophobic core (residues 17–21, LVFFA) and the flanking salt-bridge region (residues 22–28, E22VHHQKLV), making it a linchpin in Aβ aggregation. Solid-state NMR analyses reveal that residues 12–24 and 30–40 in full-length Aβ adopt β-strand conformations, forming parallel β-sheets stabilized by intermolecular hydrogen bonds [1]. Within Aβ(13-28), the LVFFA motif drives hydrophobic collapse, while the salt bridge between D23 and K28 stabilizes β-hairpin structures critical for oligomer nucleation [3] [9]. Mutagenesis studies show that substitutions at E22 or K28 disrupt this salt bridge, delaying aggregation kinetics by >70% [1]. The fragment’s minimalistic structure allows precise dissection of amyloidogenic drivers, revealing that hydrophobic packing in LVFFA and electrostatic interactions in E22-K28 are non-redundant prerequisites for nucleation [3].
Aβ(13-28) exhibits context-dependent conformational polymorphism, adopting distinct cross-β-sheet architectures under varying physicochemical conditions. Cryo-EM structures demonstrate that residues 17–26 form a U-shaped β-arch in fibrils, with D23–K28 salt bridges anchoring the turn [3] [9]. This contrasts with full-length Aβ42 fibrils, where residues 31–42 add a third β-strand layer [3]. Notably, Aβ(13-28) aggregates into:
Table 1: Structural Features of Aβ(13-28) vs. Full-Length Aβ in Fibril Formation
Feature | Aβ(13-28) | Full-Length Aβ42 |
---|---|---|
Core β-Span | Residues 17–26 (LVFFAEDVG) | Residues 17–42 (LVFFAEDVGSNKGAIIGLMVGGVVIA) |
Salt Bridge | D23-K28 stabilizes β-turn | D23-K28 present but less constrained |
Fibril Morphology | Double-layered β-sheets | Triple-layered β-sheets with C-terminal coil |
Polymorphism Drivers | pH, ionic strength | Proteolytic processing, lipid interactions |
Aβ(13-28) exhibits accelerated oligomerization kinetics but simplified assembly steps compared to full-length isoforms. Deep mutational scanning reveals that residues 17–21 (LVFFA) in Aβ(13-28) are aggregation "hotspots," with >85% of substitutions here reducing nucleation [5]. In contrast, full-length Aβ42 requires coordinated folding in both the central core (residues 17–21) and C-terminal domain (residues 30–42) for oligomerization [9] [10]. Key differences include:
Table 2: Oligomerization Kinetics and Species Distribution
Parameter | Aβ(13-28) | Aβ40 | Aβ42 |
---|---|---|---|
Lag Phase (h) | 0.5 ± 0.1 | 5.2 ± 0.8 | 1.3 ± 0.2 |
Dominant Oligomers | Tetramers, dodecamers | Dimers, trimers | Hexamers, dodecamers, 24-mers |
Secondary Nucleation | Absent | Minimal | Robust (fibril-catalyzed) |
Membrane Permeability | High (pore-like structures) | Moderate | High (pore + receptor-mediated) |
Structural Plasticity and Disease ImplicationsThe conformational flexibility of Aβ(13-28) underpins its dual role as an aggregation template and modulator of amyloid polymorphism. Aspartate isomerization at D23 profoundly impacts fibril architecture: D-Asp23 substitution in Aβ(13-28) stabilizes polyproline II (PPII) helices, delaying β-sheet conversion and generating triple-stranded fibrils instead of the typical double-layered structures [7]. This mirrors findings in full-length Aβ42, where D-Asp23 accelerates aggregation but yields morphologically distinct fibrils [7] [9]. Such structural plasticity suggests Aβ(13-28)’s central region acts as a "polymorphism switch," where post-translational modifications (e.g., isomerization, phosphorylation at S26) or familial mutations (e.g., E22G Arctic mutation) remodel the amyloid energy landscape. These alterations may contribute to strain-specific amyloid propagation in cerebral amyloid angiopathy versus parenchymal plaques [1] [9].
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